NB4 Cell Line Sensitivity
Acetylexidonin demonstrates a pronounced cell line selectivity profile, inhibiting the human acute promyelocytic leukemia cell line NB4 with an IC50 of 3.69 μM, compared to 26.22 μM against the human neuroblastoma cell line SHSY5Y [1]. This represents a 7.1-fold difference in potency between the two tumor cell lines tested under identical assay conditions. Notably, this selectivity contrasts with the broader activity profile of structurally related ent-kaurane diterpenoids such as oridonin, 14-O-acetyl-oridonin, and ponicidin, which exhibited modest activity across Hep G2, COLO 205, MCF-7, and HL-60 cancer cells without comparable sub-5 μM potency in hematological models [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 3.69 μM (NB4); 26.22 μM (SHSY5Y) |
| Comparator Or Baseline | Oridonin, 14-O-acetyl-oridonin, 1,14-O,O-diacetyl-oridonin, ponicidin: described as modestly active across Hep G2, COLO 205, MCF-7, HL-60; specific IC50 values not reported in source study |
| Quantified Difference | Acetylexidonin NB4 IC50 = 3.69 μM; SHSY5Y IC50 = 26.22 μM; 7.1-fold selectivity ratio between cell lines |
| Conditions | Standard cytotoxicity assay; cell lines: NB4 (acute promyelocytic leukemia), SHSY5Y (neuroblastoma) |
Why This Matters
The sub-5 μM IC50 in NB4 cells positions Acetylexidonin as a candidate for hematological malignancy research, whereas its lower potency in SHSY5Y indicates tissue-specific activity that may reduce off-target concerns.
- [1] MedChemExpress. Acetylexidonin Biological Activity Datasheet. IC50: NB4 (3.69 μM), SHSY5Y (26.22 μM). CAS: 116368-90-2. View Source
- [2] Bai N, He K, Roller M, et al. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines. Planta Med. 2010;76(2):140-145. PMID: 19653147. View Source
